molecular formula C14H17ClN2O2 B2817432 N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride CAS No. 150515-80-3

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B2817432
CAS No.: 150515-80-3
M. Wt: 280.75
InChI Key: RPBHSODYAZOGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is a synthetic compound that combines a piperidine ring with a benzofuran moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancer.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The benzofuran moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)-1-benzofuran-2-carboxamide: The free base form of the compound.

    N-(piperidin-4-yl)-1-benzofuran-2-carboxamide acetate: An acetate salt form.

    N-(piperidin-4-yl)-1-benzofuran-2-carboxamide sulfate: A sulfate salt form.

Uniqueness

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a benzofuran moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-piperidin-4-yl-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13;/h1-4,9,11,15H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBHSODYAZOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.